Bienvenue dans la boutique en ligne BenchChem!

6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline (CAS 2640897-56-7) is a synthetic small-molecule heterocycle belonging to the 4-amino/4-piperidino-quinazoline class, a scaffold extensively validated in kinase inhibitor and G-protein-coupled receptor (GPCR) modulator programs. Its structure features a quinazoline core bearing electron-donating methoxy groups at the 6- and 7-positions and a 3-methylpiperidine substituent at the 4-position.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 2640897-56-7
Cat. No. B6445170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline
CAS2640897-56-7
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C16H21N3O2/c1-11-5-4-6-19(9-11)16-12-7-14(20-2)15(21-3)8-13(12)17-10-18-16/h7-8,10-11H,4-6,9H2,1-3H3
InChIKeyOTWVDWHXLGDGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline: Chemical Profile and Comparator Context for Procuring a 4-Piperidino-Quinazoline Research Tool


6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline (CAS 2640897-56-7) is a synthetic small-molecule heterocycle belonging to the 4-amino/4-piperidino-quinazoline class, a scaffold extensively validated in kinase inhibitor and G-protein-coupled receptor (GPCR) modulator programs [1]. Its structure features a quinazoline core bearing electron-donating methoxy groups at the 6- and 7-positions and a 3-methylpiperidine substituent at the 4-position. The closest publicly cataloged structural analog lacks the 6,7-dimethoxy substitution [2]. Quinazoline derivatives with this substitution pattern have been reported as inhibitors of EGFR, VEGFR-2, PDGFR, and PI3Kδ, as well as α1-adrenoceptor antagonists [3][4]. However, direct, quantitative bioactivity data for this specific compound remain sparse in the peer-reviewed primary literature.

Why Generic Substitution Fails for 6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline: Non-Interchangeability of the 4-Piperidino and 6,7-Substituent Motifs


Quinazoline derivatives are not functionally interchangeable due to the extreme sensitivity of kinase domain and GPCR binding pockets to substituent electronic and steric effects. The 6,7-dimethoxy motif is a well-established pharmacophoric element that forms critical hydrogen bonds with the 'hinge region' of kinases (e.g., EGFR) and influences the basicity of the quinazoline core [1]. Replacing the 3-methylpiperidine at the 4-position with a piperazine (as in many PDGFR/VEGFR inhibitors) or removing the methoxy groups (as in the analog PubChem CID 23962407) fundamentally alters the lipophilicity, hydrogen-bond acceptor capacity, and predicted target engagement profile [1][2]. Generic procurement of a '4-piperidino-quinazoline' without specifying these substitution patterns risks delivering a compound with an entirely different selectivity fingerprint and metabolic stability profile.

Product-Specific Quantitative Evidence Guide for 6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline: Comparator-Based Differentiation


Enhanced Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Versus the 6,7-Desmethoxy Analog

The 6,7-dimethoxy substitution increases the topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to the unsubstituted 4-(3-methylpiperidin-1-yl)quinazoline (CID 23962407), a key determinant of kinase hinge-region binding [1][2]. The target compound has a TPSA of 56 Ų vs. 29 Ų for the comparator, and 5 H-bond acceptors vs. 3 [2]. This difference is consistent with the pharmacophore requirements of ATP-competitive kinase inhibitors, where the 6,7-dimethoxy motif engages the conserved hinge backbone [1].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Predicted Lipophilicity (XLogP) Shift Relative to the Des-Methoxy and 4-Piperazine Analogs: Implications for Membrane Permeability

The XLogP3 of the target compound is 3.4 (computed), identical to the 6,7-desmethoxy analog CID 23962407 [1]. This indicates the methoxy groups contribute polarity without altering overall lipophilicity, a desirable profile for balancing solubility and passive permeability. In contrast, replacing the 3-methylpiperidine with a piperazine-carboxamide (as in the PDGFR inhibitor series) typically reduces XLogP by 1–2 units [2]. The 3-methylpiperidine substituent thus retains a lipophilic character favorable for blood-brain barrier penetration relative to piperazine-based kinase inhibitors.

ADME Prediction Drug Design Lipophilicity Optimization

Class-Level Kinase Inhibition Potential: 6,7-Dimethoxy Substitution as a Critical Pharmacophore for EGFR/VEGFR-2 Activity

A 2023 comprehensive SAR review identified the 6,7-dimethoxy substitution on the quinazoline scaffold as a critical determinant of EGFR and VEGFR-2 inhibitory potency [1]. The most active compound in the reviewed series displayed an EGFR IC50 of 10 nM and a VEGFR-2 IC50 of 80 nM, comparable to sorafenib (20 nM and 80 nM, respectively). The 6,7-dimethoxy motif was explicitly noted as 'more favorable' for activity [1]. While direct IC50 data for the target compound are unavailable, the presence of this validated pharmacophoric element in conjunction with a 4-piperidino substituent architecture comparable to clinical candidates (e.g., gefitinib, erlotinib) supports its suitability as a kinase research tool [2].

Kinase Inhibition Pharmacophore Modeling Oncology Research

Synthetic Accessibility from a Common 4-Chloro-6,7-dimethoxyquinoline Intermediate

Patent and vendor synthesis descriptions indicate that this compound is accessible via nucleophilic displacement of 4-chloro-6,7-dimethoxyquinoline with 3-methylpiperidine [1]. This single-step derivatization from a widely available commercial intermediate (4-chloro-6,7-dimethoxyquinoline is stocked by multiple major chemical suppliers) contrasts with the multi-step sequences required for 4-piperazinyl-carboxamide analogs [2]. The synthetic brevity reduces procurement cost and simplifies analog library construction for SAR exploration.

Chemical Synthesis Parallel Library Chemistry Medicinal Chemistry Optimization

Best Research and Industrial Application Scenarios for 6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline


Focused Kinase Inhibitor Library Construction Targeting the ATP-Binding Hinge Region

This compound is best deployed as a core scaffold element in diversity-oriented kinase inhibitor libraries. The 6,7-dimethoxy substitution directly addresses the conserved hinge-region hydrogen-bonding requirements of EGFR, VEGFR, and PDGFR family kinases, as validated by multiple SAR campaigns [1]. Its 3-methylpiperidine substituent provides a conformationally distinct basic center compared to piperazine or 4-methylpiperidine analogs, enabling exploration of less-charted vector space in kinase selectivity profiling [2].

CNS-Penetrant Kinase Probe Development

The computed XLogP3 of 3.4 and moderate TPSA of 56 Ų position this compound within favorable CNS drug-like property space (typically XLogP 2–5, TPSA < 90 Ų) [1]. This contrasts with many 4-piperazinyl-6,7-dimethoxyquinazoline inhibitors that carry bulkier, more polar carboxamide side chains and exhibit lower lipophilicity [2]. Researchers targeting glioblastoma or brain-metastatic cancers with kinase-driven etiologies may evaluate this scaffold for improved brain-to-plasma ratios.

Rapid Analoging via Single-Step Parallel Synthesis

The single-step synthetic accessibility from 4-chloro-6,7-dimethoxyquinoline makes this compound a practical starting point for parallel medicinal chemistry campaigns [1]. Laboratories constrained by synthesis bandwidth can generate focused libraries of 10–50 analogs in weeks rather than months by varying the amine nucleophile, leveraging the commercial availability of diverse 3-substituted piperidines. This contrasts with multi-step piperazine-carboxamide syntheses that require sequential protection-deprotection and amide coupling steps [2].

Selectivity Profiling Against α1-Adrenoceptors: Off-Target Liability Assessment

The 4-amino-6,7-dimethoxyquinazoline scaffold has well-documented activity at α1-adrenoceptors, with some derivatives developed as antihypertensive agents [1]. The 3-methylpiperidine substituent introduces steric bulk and altered basicity compared to the 4-amino or 4-piperazino analogs, potentially shifting selectivity away from adrenoceptors toward kinase targets. This compound is therefore useful for assessing the kinome-vs.-GPCR selectivity boundary within the quinazoline chemical space [2].

Quote Request

Request a Quote for 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.